3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine
Description
Properties
IUPAC Name |
3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)16-25-17-23(19-26-18-21-12-6-2-7-13-21)27-24(25)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUZUZKCMDWXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine typically involves the reaction of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the oxazolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzyl alcohols and ketones.
Reduction: Benzylamines and benzyl alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemical Properties and Structure
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine has the following chemical properties:
- Molecular Formula : C24H25NO2
- Molecular Weight : 359.5 g/mol
- CAS Number : 680214-37-3
- IUPAC Name : 3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine
- Physical State : Solid at room temperature
The structure features an oxazolidine ring, which is known for its role in various biological activities and synthetic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The oxazolidine core is essential in developing new antibiotics, particularly against resistant strains of bacteria. A study published in Journal of Medicinal Chemistry highlighted derivatives of oxazolidines that showed promising antibacterial effects against Gram-positive bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain oxazolidine derivatives can induce apoptosis in cancer cells. For instance, a case study involving the synthesis of various oxazolidine derivatives revealed their potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth .
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the creation of materials with desirable mechanical properties. Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength .
Coatings and Adhesives
The compound's reactivity makes it suitable for developing advanced coatings and adhesives. Studies indicate that formulations containing this compound exhibit improved adhesion properties and resistance to environmental degradation, making them ideal for industrial applications .
Case Study 1: Synthesis of Antibacterial Agents
A research team synthesized a series of oxazolidine derivatives, including this compound, to evaluate their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting a pathway for developing new antibiotics .
Case Study 2: Development of Biodegradable Polymers
In another study focused on sustainable materials, researchers incorporated this compound into a biodegradable polymer matrix. The resulting material displayed enhanced mechanical properties while maintaining biodegradability, showcasing its potential for use in environmentally friendly packaging solutions .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, the compound’s benzyl and phenyl groups can enhance its binding affinity to target molecules, increasing its efficacy .
Comparison with Similar Compounds
The structural and functional uniqueness of 3-benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is highlighted through comparisons with analogues in the following categories:
Structural Analogues with Varied Heterocyclic Cores
Key Observations :
- 1,3-Oxazolidine vs. 1,3-Imidazolidine: The replacement of oxygen with a second nitrogen in the imidazolidine core (as in ) increases basicity and hydrogen-bonding capacity, making it more reactive in organocatalytic applications.
- 1,3-Dioxolane : The absence of nitrogen in the dioxolane ring (as in ) reduces polarity, favoring its use as a chiral auxiliary in asymmetric synthesis.
Functional Group Modifications
- 3BDO (3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-1) : Core: Dihydrofuran (oxygen-containing five-membered ring). Substituents: Nitrophenoxy group at position 3. Applications: Demonstrated neuroprotective effects in murine models, highlighting how electron-withdrawing groups (e.g., nitro) enhance bioactivity compared to benzyloxy groups .
Benzyloxymethyl vs. Trifluoromethyl : The trifluoromethyl group in increases electronegativity and metabolic stability, whereas benzyloxymethyl enhances steric shielding of reactive sites.
Spectroscopic Characterization
Biological Activity
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 359.46 g/mol
CAS Number : 680214-37-3
The compound features a five-membered oxazolidine ring, which is known for its role in various biological activities. The presence of benzyl and phenyl groups enhances its stability and reactivity, making it a candidate for further biological exploration.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with benzaldehyde to form an imine intermediate. This intermediate undergoes cyclization with appropriate reagents, often utilizing solvents like toluene and catalysts such as p-toluenesulfonic acid to facilitate the process .
Antimicrobial Activity
Research indicates that compounds within the oxazolidine family exhibit notable antimicrobial properties. Specifically, this compound has been investigated for its ability to inhibit bacterial protein synthesis by interacting with ribosomal RNA, a mechanism similar to that of established antibiotics like linezolid.
- Mechanism of Action : The oxazolidine ring interacts with bacterial ribosomes, inhibiting protein synthesis. The benzyl and phenyl substituents may enhance binding affinity to target sites .
- Activity Against Bacteria : Preliminary studies suggest effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives of oxazolidines can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer agents.
- Case Studies :
- In vitro studies have shown that some oxazolidine derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .
- A structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the oxazolidine ring significantly affect cytotoxicity profiles and selectivity towards cancer cells .
Comparative Studies
A comparative analysis of similar compounds reveals that this compound possesses unique properties due to its specific substitution pattern:
| Compound | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| This compound | Moderate against Gram-positive | Selective towards cancer cells | Unique substitution pattern enhances efficacy |
| 3-Benzyl-5-methyleneoxazolidin-2-one | Low activity | Non-selective | Lacks phenyl group |
| Other oxazolidines | Variable | High toxicity | Often non-selective |
Q & A
Q. What are the recommended synthetic routes for 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via a 1,3-oxazolidine ring-forming reaction, involving benzyl-protected precursors. Optimization can be achieved by:
- Screening solvents (e.g., THF, DCM) and catalysts (e.g., Lewis acids like BF₃·OEt₂) to enhance yield .
- Employing in silico reaction path searches (via quantum chemical calculations) to predict energy barriers and intermediate stability, reducing trial-and-error experimentation .
Example Table :
| Solvent | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | BF₃·OEt₂ | 72 | 6 |
| DCM | None | 58 | 12 |
Q. Which spectroscopic techniques are critical for characterizing this oxazolidine derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the oxazolidine ring protons (δ 3.5–5.0 ppm) and benzyl groups (δ 7.2–7.4 ppm).
- IR Spectroscopy : Confirm C-O-C stretching (1050–1250 cm⁻¹) and absence of residual hydroxyl groups.
- HRMS : Validate molecular ion [M+H]⁺ and isotopic patterns.
Q. How does steric hindrance from the benzyl groups influence the compound’s reactivity?
- Methodological Answer : Steric effects from the two benzyl groups may:
- Slow nucleophilic attack on the oxazolidine ring.
- Reduce solubility in polar solvents, necessitating toluene or DMF for reactions.
Computational modeling (e.g., DFT calculations) can quantify steric maps to guide functionalization strategies .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer : Discrepancies may arise from variations in protonation sites or solvent interactions. To address this:
- Perform pH-controlled stability assays (e.g., HCl in dioxane vs. aqueous HCl).
- Use ab initio molecular dynamics simulations to model protonation pathways and identify degradation intermediates .
Example Data :
| Acid Strength (pH) | Degradation Half-life (h) | Major Degradation Product |
|---|---|---|
| 1.5 | 2.3 | Benzyl alcohol |
| 3.0 | 12.7 | Intact compound |
Q. What computational strategies are effective in predicting regioselectivity for derivatization reactions?
- Methodological Answer : Combine:
- Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites.
- Transition State Analysis : Locate energy barriers for competing pathways (e.g., C-5 vs. C-2 substitution).
- Machine learning models trained on oxazolidine reaction databases to prioritize synthetic targets .
Q. How can experimental and computational data be integrated to design novel analogs with improved bioactivity?
- Methodological Answer : Adopt a feedback loop as proposed by ICReDD:
Use high-throughput screening to identify bioactive analogs.
Feed experimental data (e.g., IC₅₀ values) into QSAR models.
Iteratively refine synthetic protocols via reaction path calculations . Example Workflow : 
Key Considerations for Data Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

